molecular formula C24H24BrNO5 B11190618 6-[(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid

6-[(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid

Cat. No.: B11190618
M. Wt: 486.4 g/mol
InChI Key: XGITVKSKLOURAB-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid is a complex organic compound with a unique structure that includes a bromobenzoyl group, a hydroxy group, and a pyrrol ring

Preparation Methods

The synthesis of 6-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid typically involves multiple steps. One common method starts with the esterification of 4-bromobenzoic acid to form an ester, followed by a series of reactions including hydrolysis, acylation, and cyclization to form the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may interact with enzymes or receptors, altering their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 6-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid has a more complex structure, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C24H24BrNO5

Molecular Weight

486.4 g/mol

IUPAC Name

6-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid

InChI

InChI=1S/C24H24BrNO5/c1-15-6-8-16(9-7-15)21-20(22(29)17-10-12-18(25)13-11-17)23(30)24(31)26(21)14-4-2-3-5-19(27)28/h6-13,21,29H,2-5,14H2,1H3,(H,27,28)/b22-20+

InChI Key

XGITVKSKLOURAB-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCCCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.